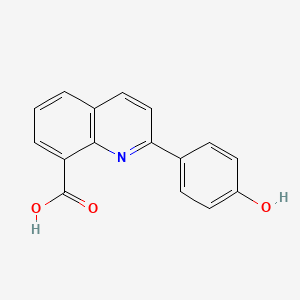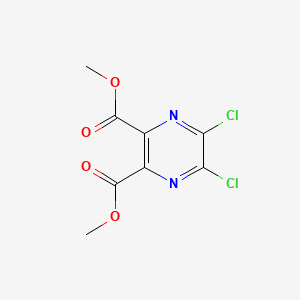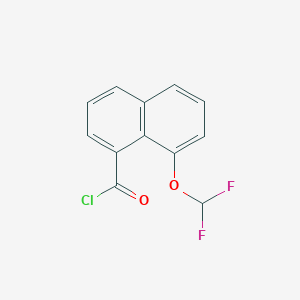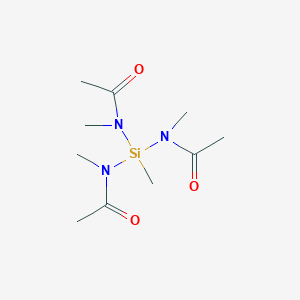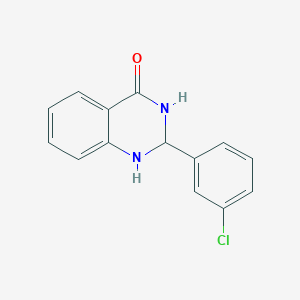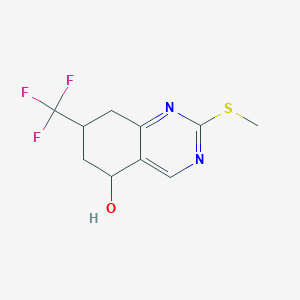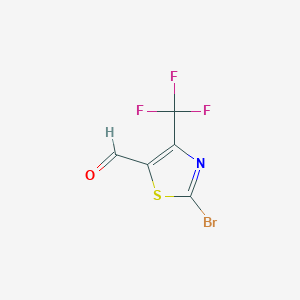
2,4,6-Trichloro-8-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloro-8-methoxyquinoline is a chemical compound with the molecular formula C10H6Cl3NO and a molecular weight of 262.52 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-8-methoxyquinoline typically involves the chlorination of 8-methoxyquinoline. One common method is the reaction of 8-methoxyquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, purification, and crystallization to obtain the final product with high purity. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and minimize by-products .
化学反応の分析
Types of Reactions
2,4,6-Trichloro-8-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2, 4, and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted quinolines, while oxidation and reduction can yield different quinoline derivatives with altered oxidation states .
科学的研究の応用
2,4,6-Trichloro-8-methoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4,6-Trichloro-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical processes. Its unique structure allows it to bind to specific enzymes and proteins, thereby modulating their activity. This mechanism is the basis for its potential therapeutic effects in treating diseases such as cancer and infections .
類似化合物との比較
Similar Compounds
2,4,6-Trichloroquinoline: Lacks the methoxy group at position 8.
8-Methoxyquinoline: Lacks the chlorine atoms at positions 2, 4, and 6.
2,4-Dichloro-8-methoxyquinoline: Has only two chlorine atoms at positions 2 and 4.
Uniqueness
2,4,6-Trichloro-8-methoxyquinoline is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical properties and reactivity.
特性
分子式 |
C10H6Cl3NO |
|---|---|
分子量 |
262.5 g/mol |
IUPAC名 |
2,4,6-trichloro-8-methoxyquinoline |
InChI |
InChI=1S/C10H6Cl3NO/c1-15-8-3-5(11)2-6-7(12)4-9(13)14-10(6)8/h2-4H,1H3 |
InChIキー |
IMCKPMMLVNRPJJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1N=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one](/img/structure/B11856391.png)
